molecular formula C11H10Br2FNO B2854322 (2R)-5,7-Dibromo-6-fluoro-3,4-dihydro-2-methyl-1(2H)-quinolinecarboxaldehyde CAS No. 1593478-56-8

(2R)-5,7-Dibromo-6-fluoro-3,4-dihydro-2-methyl-1(2H)-quinolinecarboxaldehyde

Cat. No. B2854322
CAS RN: 1593478-56-8
M. Wt: 351.013
InChI Key: ZZLQPWXVZCPUGC-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-5,7-Dibromo-6-fluoro-3,4-dihydro-2-methyl-1(2H)-quinolinecarboxaldehyde (DFFMQC) is an important organic compound with a wide range of applications in the scientific research field. It is a type of quinolinecarboxaldehyde, which is a compound containing an aldehyde group, a quinoline ring, and a carboxylic acid group. DFFMQC is primarily used in biochemical and pharmacological studies, due to its ability to bind to proteins and other molecules.

Scientific Research Applications

Analytical Chemistry Applications

Quinoline derivatives have been synthesized and characterized for use as precolumn fluorogenic reagents for the ultrahigh sensitivity determination of primary amines by micro-column liquid chromatography with laser-induced fluorescence detection. The detection limits for these derivatives are in the low femtogram range, demonstrating their utility in high-sensitivity analytical applications (Beale et al., 1989).

Catalytic Applications

Research on rhodium(I) carbonyl complexes of quinoline carboxaldehyde ligands has shown that these complexes exhibit higher catalytic activity for the carbonylation of methanol to acetic acid and methyl acetate compared to well-known Monsanto's species. This highlights the potential of quinoline derivatives in catalysis, particularly in the synthesis of industrially relevant chemicals (Sarmah et al., 2010).

Organic Synthesis and Medicinal Chemistry

Quinoline derivatives have been utilized in the synthesis of biologically active compounds, including anticancer agents. The synthesis approach often involves microwave irradiation, indicating the efficiency and adaptability of quinoline derivatives in modern organic synthesis techniques. Such derivatives have shown potent anticancer activity, emphasizing their relevance in the development of new therapeutic agents (Bhatt et al., 2015).

Sensing and Detection

Quinoline-based chemosensors have been developed for pH sensing, demonstrating the versatility of quinoline derivatives in creating sensitive and selective sensors for environmental and biological applications. These sensors can detect pH changes in various mediums, including natural water bodies, offering a practical tool for environmental monitoring (Hazra et al., 2020).

properties

IUPAC Name

(2R)-5,7-dibromo-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2FNO/c1-6-2-3-7-9(15(6)5-16)4-8(12)11(14)10(7)13/h4-6H,2-3H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLQPWXVZCPUGC-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C(=C(C=C2N1C=O)Br)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC2=C(C(=C(C=C2N1C=O)Br)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-5,7-Dibromo-6-fluoro-3,4-dihydro-2-methyl-1(2H)-quinolinecarboxaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.